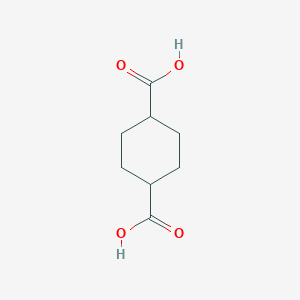

1,4-Cyclohexanedicarboxylic acid

Description

Properties

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGZQGDTEZPERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038788, DTXSID901031536, DTXSID001290604 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1076-97-7, 619-81-8, 619-82-9 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hexahydroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Cyclohexanedicarboxylic acid chemical structure and isomers

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid: Chemical Structure, Isomers, and Experimental Protocols

Introduction

This compound (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4.[1][2] With the chemical formula C₈H₁₂O₄, this compound is a crucial building block in the synthesis of polymers such as polyesters and polyamides.[3] Its incorporation into polymer chains can enhance properties like weatherability, impact strength, and flexibility.[1][4][5] The saturated aliphatic ring structure of CHDA leads to significant conformational flexibility and the existence of stereoisomers, which profoundly influence its physical and chemical properties.[3] This guide provides a detailed examination of the chemical structure, isomers, and relevant experimental methodologies for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Isomerism

This compound exists as two primary geometric isomers: cis and trans.[6] This isomerism arises from the relative orientation of the two carboxylic acid groups with respect to the plane of the cyclohexane ring.

-

trans-1,4-Cyclohexanedicarboxylic acid: In the more stable chair conformation, the trans isomer predominantly exists with both carboxylic acid groups in equatorial positions (diequatorial or e,e). A less stable diaxial (a,a) conformation also exists.[1] The diequatorial arrangement minimizes steric hindrance, resulting in greater thermodynamic stability.

-

cis-1,4-Cyclohexanedicarboxylic acid: The cis isomer exists in a chair conformation where one carboxylic acid group occupies an axial position and the other an equatorial position (axial-equatorial or a,e).[1]

The stereochemistry of these isomers is a critical determinant of their packing in the solid state and their suitability as monomers in polymer synthesis. The trans isomer, for instance, has been more extensively studied as a precursor for polycarbonates and as a linker for creating metal-organic frameworks (MOFs).[6]

Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) isomers.

Quantitative Data Summary

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical properties. These properties are summarized below.

| Property | cis-Isomer | trans-Isomer | Mixture (cis & trans) |

| Molecular Formula | C₈H₁₂O₄[7] | C₈H₁₂O₄[8][9] | C₈H₁₂O₄[1][10] |

| Molecular Weight | 172.18 g/mol [7] | 172.18 g/mol [8][9][11] | 172.18 g/mol [1][10] |

| Appearance | White solid | White solid[11] | White to off-white powder/crystal[1][3] |

| Melting Point (°C) | 168-170[6] | >300[11] | 164-167[1] |

| Density (g/cm³) | Not specified | Not specified | 1.36[6] |

| Water Solubility | Not specified | Not specified | Soluble/Sparingly Soluble[1][3] |

| pKa | Not specified | Not specified | 4.38 ± 0.10 (Predicted)[1] |

| CAS Number | 619-81-8[6][7] | 619-82-9[6][8][11] | 1076-97-7[1][6][10] |

Experimental Protocols

Synthesis via Hydrogenation of Terephthalic Acid

A primary industrial method for producing this compound is the catalytic hydrogenation of terephthalic acid.[6]

-

Reaction: C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂[6]

-

Protocol Outline:

-

Catalyst: A ruthenium or rhodium catalyst supported on a material like alumina (B75360) is often employed.[12]

-

Solvent: Water is typically used as the solvent.[12]

-

Conditions: The reaction is conducted under elevated temperature (e.g., 60-150°C) and pressure (e.g., 3-210 kg/cm ²).[12]

-

Workup: After the reaction, the catalyst is removed by filtration. The desired 1,4-CHDA product can then be isolated from the aqueous solution, often by extraction with a suitable organic solvent like chloroform (B151607) or by crystallization.[12] The process typically yields a mixture of cis and trans isomers.

-

Isomerization and Separation

Controlling the cis/trans isomer ratio is often necessary for specific applications. Isomerization can be achieved, and isomers can be separated using various techniques.

Isomerization: The ratio of cis to trans isomers can be altered by heating a mixture of the isomers in water. This process can be used to enrich the more thermodynamically stable trans isomer.[12] One patented method notes that heating 1,4-CHDA with water can increase the content of the trans isomer.[12]

Separation via Metal-Organic Framework (MOF): A modern approach for separating the isomers involves the use of dynamic MOFs.

-

Principle: A Co(II)-based MOF has been shown to selectively incorporate only the pure trans-1,4-cyclohexanedicarboxylic acid into its crystal structure during synthesis.

-

Protocol Outline:

-

A mixture of cis and trans isomers is used as the ligand source in the synthesis of the Co(II)-based MOF.

-

Single-crystal X-ray diffraction and HPLC analysis of the resulting crystals confirm the presence of only the trans isomer.

-

The MOF crystals can then release the pure trans isomer through a reversible structural change, such as ion exchange with a salt solution.

-

Caption: Workflow for the separation of CHDA isomers using a dynamic MOF.

Analytical Characterization: HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.[4]

-

Column: A Newcrom BH stationary phase column (150 mm length, 4.6 mm diameter, 5 µm particle size) can be used.[4][5]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water with a suitable buffer is employed.[4][5]

-

Detection: UV detection is typically used for analysis.[4][5]

-

Outcome: This method allows for the retention and baseline separation of the two isomers, enabling their identification and quantification in a mixture.

Spectroscopic Differentiation

Spectroscopic techniques are essential for distinguishing between the cis and trans isomers based on their molecular symmetry and conformation.

-

¹H NMR: The proton NMR spectrum of the trans isomer often shows a more complex set of multiplets for the ring protons compared to the cis isomer due to the fixed chair conformation.[13]

-

¹³C NMR: Due to higher symmetry, the cis isomer is expected to show fewer signals for the ring carbons compared to the less symmetric conformations available to the trans isomer. The two carboxyl carbons in the cis isomer should be equivalent, yielding a single peak.[13]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z 172) may be weak or absent for both isomers. Fragmentation patterns typically involve the loss of water (H₂O) and carboxyl groups (COOH). While the fragmentation patterns are similar, the relative intensities of the fragment ions may differ between the isomers.[13]

References

- 1. This compound | 1076-97-7 [chemicalbook.com]

- 2. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound, trans- [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. trans-1,4-Cyclohexanedicarboxylic acid 95 619-82-9 [sigmaaldrich.com]

- 12. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Cis-Trans Isomerism of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedicarboxylic acid (CHDA), a dicarboxylic acid featuring a cyclohexane (B81311) ring, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the two carboxyl groups relative to the plane of the cyclohexane ring dictates the physical and chemical properties of these isomers, influencing their solubility, acidity, and thermal stability. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of cis- and trans-1,4-cyclohexanedicarboxylic acid, with a focus on detailed experimental protocols and comparative data analysis. This information is critical for researchers in materials science and drug development who utilize these isomers as building blocks for polymers and pharmacologically active molecules.

Introduction

The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. In the cis isomer, one carboxyl group is in an axial position while the other is in an equatorial position (a,e), placing both groups on the same side of the ring. In contrast, the trans isomer can exist in two chair conformations: a diaxial (a,a) and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable, resulting in the two carboxyl groups being on opposite sides of the ring. This fundamental structural difference leads to significant variations in the macroscopic properties of the two isomers.

Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers of this compound directly impacts their physical and chemical properties. The trans isomer, with its more symmetrical and stable diequatorial conformation, exhibits a significantly higher melting point and lower solubility in water compared to the cis isomer.

| Property | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |

| CAS Number | 619-81-8[1] | 619-82-9[1] |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Melting Point | 170-172 °C[2] | >300 °C[2] |

| pKa1 | 4.31[3] | 4.18[3] |

| pKa2 | 5.73[3] | 5.42[3] |

| Water Solubility | Soluble[2] | Slightly soluble[2] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform[2] | Soluble in hot methanol, ethanol, acetone; slightly soluble in ether[2] |

Synthesis and Isomerization

A common route for the synthesis of this compound is the catalytic hydrogenation of terephthalic acid. This process typically yields a mixture of the cis and trans isomers. The thermodynamically more stable trans isomer can be obtained from the cis isomer through an isomerization process, which is often driven by heat.

Synthesis via Hydrogenation of Terephthalic Acid

The hydrogenation of the aromatic ring of terephthalic acid is an effective method to produce this compound.[4][5]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine terephthalic acid, water (as a solvent), and a palladium on carbon (5% Pd/C) catalyst.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture to the reaction temperature. The reaction is typically carried out at elevated temperatures and pressures.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Catalyst Removal: After cooling the reactor to a safe temperature, carefully vent the hydrogen pressure. The catalyst is removed from the hot reaction mixture by filtration.

-

Product Isolation: The filtrate, containing the dissolved this compound isomers, is cooled to induce crystallization. The resulting solid, a mixture of cis and trans isomers, is collected by filtration, washed with cold water, and dried.

Isomerization of cis to trans-1,4-Cyclohexanedicarboxylic Acid

The conversion of the cis isomer to the more stable trans isomer can be achieved by heating the cis isomer or a mixture of isomers.

Experimental Protocol:

-

Reaction Setup: Place the cis-1,4-cyclohexanedicarboxylic acid or a mixture of isomers in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Heating: Heat the solid under a nitrogen atmosphere to a temperature above the melting point of the cis isomer but below the melting point of the trans isomer (e.g., 250-300 °C).

-

Isomerization: Maintain this temperature for a set period to allow for the isomerization to occur. The molten cis isomer will gradually convert to the solid, higher-melting trans isomer.

-

Product Collection: After cooling, the resulting solid will be enriched in the trans isomer. This product can be further purified by recrystallization.

Separation of Isomers

The significant difference in solubility between the cis and trans isomers provides a straightforward method for their separation by fractional crystallization.

Experimental Protocol:

-

Dissolution: Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent in which the trans isomer has limited solubility (e.g., water or ethanol).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization of the trans Isomer: Allow the hot solution to cool slowly to room temperature. The less soluble trans isomer will crystallize out of the solution first.

-

Isolation of the trans Isomer: Collect the crystals of the trans isomer by vacuum filtration and wash them with a small amount of the cold solvent.

-

Isolation of the cis Isomer: The filtrate will be enriched in the more soluble cis isomer. The solvent can be evaporated from the filtrate to recover the crude cis isomer, which can then be further purified by recrystallization from a different solvent system if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial arrangements of the protons and carbons in the two isomers lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| cis | The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts, leading to a more complex spectrum. The methine protons (CH-COOH) will also have a characteristic chemical shift. | Due to the lower symmetry, more than two signals are expected for the cyclohexane ring carbons, in addition to the carboxyl carbon signal. |

| trans | Due to the higher symmetry of the diequatorial conformer, the four equatorial and four axial protons on the cyclohexane ring will each be chemically equivalent, leading to a simpler spectrum. The methine protons (CH-COOH) will appear at a distinct chemical shift from the cis isomer. | The symmetry of the trans isomer results in only two signals for the cyclohexane ring carbons (one for the carbons bearing the carboxyl groups and one for the other four carbons), in addition to the signal for the two equivalent carboxyl carbons. A reported spectrum in DMSO-d6 shows peaks for the carboxyl carbon and the cyclohexane carbons.[6] |

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the structures of the isomers and a typical experimental workflow.

Caption: Chair conformations of cis and trans isomers.

Caption: Synthesis and separation workflow.

Conclusion

The cis and trans isomers of this compound represent a classic example of geometric isomerism with significant implications for their physical and chemical behavior. Understanding the synthesis, separation, and characterization of these isomers is paramount for their effective application in various fields of chemical research and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and researchers working with these important chemical building blocks.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a saturated dicarboxylic acid with the chemical formula C₈H₁₂O₄. It exists as two geometric isomers, cis and trans, which arise from the relative orientation of the two carboxylic acid groups on the cyclohexane (B81311) ring. The distinct stereochemistry of these isomers significantly influences their physical and chemical properties, making them versatile building blocks in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on its isomers, experimental methodologies for property determination, and its applications in polymer chemistry and materials science.

Physical Properties

The physical properties of this compound are highly dependent on the isomeric form. The trans isomer generally exhibits higher melting points and lower solubility in water compared to the cis isomer due to its more symmetrical structure, which allows for more efficient crystal packing. A mixture of isomers will typically display properties intermediate to the pure forms.

General Properties

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White crystalline powder[1] |

Isomer-Specific Physical Properties

| Property | cis-1,4-Cyclohexanedicarboxylic acid | trans-1,4-Cyclohexanedicarboxylic acid | Mixture (cis/trans) |

| Melting Point | 168-171 °C[1] | >300 °C[1] | 164-167 °C[1][2] |

| Boiling Point | Not available | Not available | 262.49 °C (rough estimate)[1] |

| Water Solubility | Higher solubility in water[1] | Lower solubility in water[1] | Soluble[1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform[1] | Soluble in hot methanol, ethanol, and acetone; slightly soluble in ether[3] | Soluble in ethanol, acetone, and chloroform[1] |

| pKa₁ | 4.31 | 4.18 | 4.38 ± 0.10 (Predicted)[1] |

| pKa₂ | 5.73 | 5.42 | Not available |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two carboxylic acid functional groups. These groups can undergo a variety of reactions, making CHDA a valuable monomer for polymerization and a versatile intermediate in organic synthesis.

Esterification: CHDA readily reacts with alcohols in the presence of an acid catalyst to form esters. This reaction is fundamental to the synthesis of polyesters.

Amidation: Reaction with amines leads to the formation of amides. When reacted with diamines, CHDA is a key component in the synthesis of polyamides.

Polymerization: As a dicarboxylic acid, CHDA is extensively used in step-growth polymerization to produce polyesters and polyamides. The choice of the cis or trans isomer can significantly affect the properties of the resulting polymer, such as crystallinity, melting point, and mechanical strength.

Salt Formation: Being a dicarboxylic acid, it can react with bases to form carboxylate salts.

Thermal Stability: this compound exhibits good thermal stability, which is a desirable property for its use in high-performance polymers.

Spectroscopic Data

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, allowing for the differentiation of the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct signals for the carboxyl carbons and the carbons of the cyclohexane ring, which differ between the cis and trans isomers. |

| FTIR | The infrared spectrum of CHDA shows characteristic absorption bands for the O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and C-O stretching (around 1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula C₈H₁₂O₄. |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has completely melted (the end of the melting range).

-

For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Sample of this compound

-

Solvents: water, ethanol, acetone, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution

-

Graduated cylinders or pipettes

Procedure:

-

Place approximately 25 mg of the this compound sample into a clean, dry test tube.

-

Add 0.75 mL of the desired solvent to the test tube in small portions.

-

After each addition, shake the test tube vigorously for about 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

For acidic compounds like CHDA, solubility in 5% NaOH and 5% NaHCO₃ indicates the formation of a water-soluble salt.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Sample of this compound

-

Deionized water

-

Potassium chloride (KCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. A concentration of around 0.01 M is suitable.

-

Add a small amount of KCl to maintain a constant ionic strength during the titration.

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the equivalence points.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence points from the inflection points of the curve (or by plotting the first or second derivative).

-

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

Applications and Workflows

Synthesis and Characterization of a CHDA-Based Polyester (B1180765)

This compound is a key monomer in the synthesis of high-performance polyesters. The following workflow outlines the general steps for the synthesis and characterization of a polyester from CHDA and a diol, such as 1,4-butanediol.

Role in Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound can act as an organic linker in the construction of Metal-Organic Frameworks (MOFs). These porous materials have potential applications in drug delivery. The following diagram illustrates the logical steps involved in creating a drug-loaded MOF using CHDA.

References

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA), with CAS number 1076-97-7, is a versatile cycloaliphatic dicarboxylic acid. It is a white crystalline solid that exists as a mixture of cis and trans isomers.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, key applications in polymer chemistry and as a pharmaceutical intermediate, and detailed analytical procedures.

The cyclohexane (B81311) ring imparts a unique combination of rigidity and flexibility to molecules incorporating this moiety. In polymers, this translates to enhanced thermal stability, weatherability, and mechanical properties.[2][3] As a pharmaceutical building block, its defined stereochemistry and difunctional nature allow for its use in the synthesis of complex molecular architectures.[2]

Chemical and Physical Properties

This compound is a white, fine crystalline powder.[4] Its properties can vary slightly depending on the isomeric ratio (cis vs. trans). The trans isomer is generally more crystalline and has a higher melting point.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₂O₄ | [6] |

| Molecular Weight | 172.18 g/mol | [6] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 164-167 °C (mixture of isomers) | [5] |

| >300 °C (trans isomer) | [5] | |

| 170-171 °C (cis isomer) | [5] | |

| Boiling Point | 262.49 °C (estimated) | [5] |

| Solubility | Soluble in hot methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and water. | [5] |

| pKa | 4.38 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | References |

| ¹H NMR | 1.74-1.66 (m, 4H), 1.97-1.89 (m, 4H), 2.53-2.47 (m, 2H), 3.68 (s, 3H, for methyl ester) | [7] |

| ¹³C NMR | Data available for trans-isomer | [8] |

| FTIR (KBr) | Characteristic peaks for C=O (carboxylic acid) and C-H (aliphatic) stretches. | [6][9] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): 172 m/z | [10][11] |

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through the hydrogenation of terephthalic acid.[1][4] Other methods, such as the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, are also employed, particularly when a specific isomer ratio is desired.[12]

Synthesis via Hydrogenation of Terephthalic Acid

This is a common industrial method for producing a mixture of cis and trans isomers.

Experimental Protocol:

-

Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid (200 g), a palladium-platinum on carbon catalyst (Pd-Pt/C, 15 g), and deionized water (1000 g).[4]

-

Inerting the System: The reactor is purged with nitrogen gas three times to remove any residual oxygen.[4]

-

Hydrogenation: The system is then purged with hydrogen gas three times before being pressurized to 4 MPa with hydrogen. The reaction mixture is heated to 200 °C with continuous stirring, and the hydrogen pressure is maintained for 3 hours.[4]

-

Work-up and Isolation: After the reaction, the catalyst is removed by hot filtration. The filtrate is then cooled, leading to the precipitation of this compound. The solid product is collected by filtration and dried at 120 °C.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for Research [benchchem.com]

- 3. 1,4-环己二甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1076-97-7 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(1076-97-7) MS spectrum [chemicalbook.com]

- 12. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

Solubility Profile of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-cyclohexanedicarboxylic acid (CHDA), a key dicarboxylic acid in various industrial and pharmaceutical applications. Understanding its solubility in different solvents is critical for process development, formulation, and quality control. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Introduction to this compound

This compound (C₈H₁₂O₄) is a saturated cyclic dicarboxylic acid existing as two geometric isomers: cis and trans. The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane (B81311) ring significantly influences the physical properties of these isomers, including their solubility. The cis-isomer, with both carboxyl groups on the same side of the ring, generally exhibits higher solubility in polar solvents compared to the more symmetrical and less polar trans-isomer. CHDA is utilized in the synthesis of polyesters, polyamides, and as a component in the development of active pharmaceutical ingredients.

Solubility Data

Table 1: Solubility of cis-1,4-Cyclohexanedicarboxylic Acid

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | Soluble[1] | Possesses considerable solubility in water.[2] |

| Hot Water | - | Soluble[1] | - |

| Methanol | Room Temperature | Soluble[1] | - |

| Ethanol | Room Temperature | Soluble[1] | - |

| Acetone | Room Temperature | Soluble | - |

| Chloroform | Room Temperature | Soluble[1] | - |

| Ether | Room Temperature | Soluble[1] | - |

Table 2: Solubility of trans-1,4-Cyclohexanedicarboxylic Acid

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Room Temperature | Slightly Soluble[3][4][5] | Solubility is lower than the cis-isomer.[2] |

| Hot Methanol | - | Soluble (almost transparent)[3][4][5] | - |

| Ethanol | Room Temperature | Soluble[3][4][5] | - |

| Acetone | Room Temperature | Soluble[3][4][5] | - |

| Ether | Room Temperature | Slightly Soluble[3][4][5] | - |

Table 3: Solubility of cis-trans Mixture of this compound

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | Soluble[2] | - |

| Ethanol | Room Temperature | Soluble (about 10%)[2] | - |

| Acetone | Room Temperature | Soluble (about 10%)[2] | - |

| Chloroform | Room Temperature | Soluble (about 10%)[2] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for two common experimental techniques used to determine the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound (specific isomer or mixture)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Oven

-

Glassware (e.g., flasks, beakers, graduated cylinders)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute. It is advisable to determine the equilibration time by taking measurements at different time points until a constant concentration is observed.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the supernatant through a membrane filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear filtrate into the evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute from the final and initial weights of the evaporating dish.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

UV-Vis Spectrophotometric Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid and sensitive method for determining solubility. This method requires the creation of a calibration curve to relate absorbance to concentration.

Materials:

-

This compound (specific isomer or mixture)

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in various fields. This guide has summarized the available qualitative and semi-quantitative solubility data, highlighting the greater solubility of the cis-isomer in polar solvents. Detailed protocols for the gravimetric and UV-Vis spectrophotometric methods have been provided to enable researchers to perform accurate solubility measurements. The provided workflow diagram offers a clear visual guide to the experimental process. Further research to generate comprehensive quantitative solubility data for both isomers in a wider range of solvents and at various temperatures would be highly beneficial to the scientific and industrial communities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Melting Point of cis- vs. trans-1,4-Cyclohexanedicarboxylic Acid

This technical guide provides a comprehensive analysis of the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid, detailing the underlying physicochemical principles, experimental methodologies for determination, and a comparative data summary.

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4. It exists as two geometric isomers: cis and trans. These isomers, while having the same chemical formula (C₈H₁₂O₄) and connectivity, exhibit significantly different physical properties, most notably their melting points. This divergence is primarily attributed to variations in their molecular symmetry and the efficiency of their crystal lattice packing. The trans isomer, with its higher symmetry, packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and a substantially higher melting point compared to the less symmetrical cis isomer[1].

Comparative Melting Point Data

The melting points of the two isomers are presented below. The stark difference underscores the impact of stereochemistry on the physical properties of a molecule.

| Isomer | Melting Point (°C) |

| cis-1,4-Cyclohexanedicarboxylic acid | 168-170[2] |

| trans-1,4-Cyclohexanedicarboxylic acid | >300[3] |

Note: A mixture of cis and trans isomers typically exhibits a melting point range of 164-171°C, which is close to that of the cis isomer, as the presence of the other isomer acts as an impurity, depressing and broadening the melting range.[4][5]

Physicochemical Rationale for Melting Point Discrepancy

The significant difference in the melting points of the cis and trans isomers of this compound is a direct consequence of their three-dimensional structures and the resulting intermolecular interactions in the solid state.

-

trans-Isomer: The carboxyl groups are on opposite sides of the cyclohexane ring, resulting in a more linear and symmetrical molecule. This high degree of symmetry allows for very efficient packing into a crystal lattice. The ordered arrangement facilitates strong and extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This creates a stable, tightly packed crystal structure that requires a large amount of thermal energy to disrupt, hence the very high melting point.

-

cis-Isomer: The carboxyl groups are on the same side of the cyclohexane ring, leading to a bent and less symmetrical molecular shape. This awkward shape hinders efficient packing in a crystal lattice. Although hydrogen bonding still occurs, the overall packing is less ordered and the intermolecular forces are weaker compared to the trans isomer. Consequently, less energy is required to break down the crystal lattice, resulting in a much lower melting point. In the crystal structure of the cis isomer, adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming zigzag chains[6].

The following diagram illustrates the relationship between molecular geometry and melting point.

Experimental Protocol: Capillary Melting Point Determination

The melting point of a solid organic compound can be accurately determined using a melting point apparatus, such as a Mel-Temp or DigiMelt. The following protocol outlines the standard procedure.[7][8]

4.1. Materials and Equipment

-

Sample of cis- or trans-1,4-Cyclohexanedicarboxylic acid

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Mortar and pestle or spatula for pulverizing the sample

-

Glass tubing for packing (optional)

4.2. Procedure

-

Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and heat transfer.[9]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tighter packing, the capillary tube can be dropped, closed end down, through a longer piece of glass tubing held vertically on the benchtop.[10] The packed sample should have a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute). Note the approximate temperature range at which melting occurs. This will save time during the accurate determination.[7][10]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new sample-loaded capillary tube. Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[7][8][9]

-

Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid becomes visible (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[8][10] A pure compound will typically exhibit a sharp melting range of 0.5-1.5°C.

-

Cleanup: After the determination is complete and the apparatus has cooled, remove the used capillary tube and dispose of it in a designated glass waste container.

4.3. Workflow Diagram

The following diagram outlines the workflow for determining the melting point.

Conclusion

The profound difference in the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid serves as a classic example of the influence of molecular geometry on macroscopic physical properties. The high symmetry of the trans isomer facilitates a highly ordered and strongly bonded crystal lattice, demanding a significant input of thermal energy for melting. In contrast, the less symmetrical cis isomer packs less efficiently, resulting in weaker intermolecular forces and a much lower melting point. Accurate determination of these melting points is a fundamental technique for isomer identification and purity assessment in research and industrial applications.

References

- 1. longdom.org [longdom.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. trans-1,4-Cyclohexanedicarboxylic acid 95 619-82-9 [sigmaaldrich.com]

- 4. This compound(1076-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 99+%, mixture of cis and trans 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis routes for 1,4-cyclohexanedicarboxylic acid (CHDA), a valuable monomer in the production of polyesters, polyamides, and other specialty polymers. This document details industrially relevant and emerging sustainable methods, complete with experimental protocols and comparative quantitative data.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the hydrogenation of terephthalic acid (TPA). However, alternative routes, including those from renewable biomass and recycled polyethylene (B3416737) terephthalate (B1205515) (PET), are gaining significant attention due to their improved sustainability profiles. The key methodologies are:

-

Hydrogenation of Terephthalic Acid: The most established industrial method.

-

Synthesis from Biomass: A green chemistry approach utilizing renewable feedstocks.

-

One-Pot Conversion from Polyethylene Terephthalate (PET): An innovative recycling strategy to upcycle plastic waste.

-

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate: A straightforward conversion of the corresponding ester.

The logical relationship between these primary synthesis routes is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes to allow for easy comparison.

| Synthesis Route | Starting Material(s) | Catalyst(s) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) |

| Hydrogenation of TPA | Terephthalic Acid | 5% Pd/C or 5% Ru/C | 180 - 220 | 2 - 5 | 3 - 6 hours | >90 |

| From Biomass | Formaldehyde, Crotonaldehyde, Ethyl Acrylate | Proline, Pd/C | 130 (Step 1), 40-80 (Step 2) | 2.0 (Step 2) | 18h (Step 1), 19h (Step 2) | 78 (overall) |

| From PET (One-Pot) | Polyethylene Terephthalate (PET) | Ru/C and Pd/C | 180 | Initial 1 MPa Ar | 25 hours | >90 |

| Hydrolysis of Ester | Dimethyl 1,4-cyclohexanedicarboxylate | H₂SO₄ or none (high temp) | 220 - 280 | Ambient | 5 - 12 hours | ~55 - 100 |

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes cited.

Hydrogenation of Terephthalic Acid

This is a widely used industrial method for producing CHDA.[1]

Experimental Workflow:

Materials:

-

Terephthalic acid (TPA)

-

Deionized water

-

5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with terephthalic acid, deionized water, and the chosen catalyst (e.g., 5% Pd/C).

-

The autoclave is sealed and purged first with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The reaction mixture is heated to a temperature between 180°C and 220°C and pressurized with hydrogen to 2-5 MPa.

-

The mixture is stirred vigorously for 3 to 6 hours, maintaining the temperature and pressure.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is cooled to induce crystallization of the this compound.

-

The crystalline product is isolated by filtration, washed with cold deionized water, and dried under vacuum.

Purification: Crude CHDA can be purified by recrystallization from water or by washing with a solvent like a cyclic ether to remove impurities such as 4-methylcyclohexanecarboxylic acid.[2]

Synthesis from Biomass-Derived Feedstocks

This two-step route offers a sustainable alternative to petroleum-based methods.

Step 1: Proline-Catalyzed [3+1+2] Cycloaddition

Procedure:

-

In a suitable reaction vessel, proline (10 mol%), crotonaldehyde (2.0 equivalents), a 37% aqueous solution of formaldehyde (2.0 equivalents), and ethyl acrylate (1.0 equivalent) are combined.

-

The mixture is heated to 130°C and stirred for 18 hours.

-

After cooling, the reaction mixture is worked up to isolate the intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. A yield of up to 91% can be achieved for this intermediate.

Step 2: One-Pot Hydrogenation, Oxidation, and Hydrolysis

Procedure:

-

The intermediate from Step 1 is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a high-pressure reactor containing a Pd/C catalyst.

-

The reactor is pressurized with hydrogen (2.0 MPa) and the mixture is stirred at 40°C for 8 hours.

-

The hydrogen is then released, and the reactor is opened to the air. The mixture is stirred at 80°C for 5 hours to facilitate oxidation.

-

An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred at 80°C for a further 6 hours to induce hydrolysis.

-

After cooling, the reaction mixture is acidified to precipitate the this compound.

-

The product is isolated by filtration, washed, and dried. This second step can achieve a yield of 86%, leading to an overall yield of 78% from the initial biomass-derived feedstocks.

One-Pot Conversion from Polyethylene Terephthalate (PET)

This method provides a circular economy approach to producing CHDA from plastic waste.[3][4]

Experimental Workflow:

Materials:

-

Post-consumer Polyethylene Terephthalate (PET) flakes

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ruthenium on Carbon (Ru/C) catalyst

-

Palladium on Carbon (Pd/C) catalyst

-

Argon gas

-

Hydrochloric acid

Procedure:

-

A high-pressure reactor is charged with PET flakes, an aqueous solution of sodium hydroxide, and a combination of Ru/C and Pd/C catalysts.

-

The reactor is sealed and pressurized with Argon to an initial pressure of 1 MPa.

-

The reaction mixture is heated to 180°C and stirred for 25 hours. During this process, the PET undergoes depolymerization to terephthalic acid, and the in-situ generated hydrogen from the ethylene (B1197577) glycol component facilitates the hydrogenation of the terephthalic acid.

-

After the reaction, the reactor is cooled, and the catalysts are separated from the solution by filtration.

-

The resulting solution is acidified with hydrochloric acid to precipitate the this compound.

-

The product is isolated by filtration, washed with water, and dried. This one-pot process can achieve yields of over 90%.[4]

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate

This route involves the conversion of the diester of CHDA to the diacid.[5][6]

Procedure:

-

Dimethyl 1,4-cyclohexanedicarboxylate is mixed with water.

-

The hydrolysis can be catalyzed by an acid (e.g., sulfuric acid) or a base, or it can be performed without a catalyst at elevated temperatures (220-280°C).[5][6]

-

The reaction mixture is heated for several hours (5-12 hours).

-

Upon cooling, the this compound crystallizes from the solution.

-

The product is isolated by filtration, washed, and dried. The yield is highly dependent on the reaction conditions, ranging from approximately 55% to nearly quantitative.[5]

References

- 1. asianpubs.org [asianpubs.org]

- 2. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - One-Pot Conversion of Polyethylene Terephthalate into this compound without External H2 - ACS Catalysis - Figshare [acs.figshare.com]

- 5. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]

- 6. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. The information is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It exists as two geometric isomers, cis and trans, and where available, data for both are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The chemical shift of the carboxylic acid proton can be highly variable and is often observed as a broad singlet far downfield.[1][2]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10-13 | Broad Singlet | Chemical shift is concentration and solvent dependent.[1][3] |

| CH (methine) | ~2.0 - 2.5 | Multiplet | Protons attached to the carbons bearing the carboxylic acid groups. |

| CH₂ (methylene) | ~1.4 - 2.2 | Multiplet | Protons of the cyclohexane (B81311) ring. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid groups are typically found in the 170-185 ppm region.[4][5][6]

| Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~175 - 185 |

| CH (methine) | ~40 - 45 |

| CH₂ (methylene) | ~25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid functional groups.[2][3]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |

| O-H stretch | 2500-3300 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][3] |

| C-H stretch | 2850-3000 | Medium | Aliphatic C-H stretching. |

| C=O stretch | 1680-1710 | Strong | Carbonyl stretching of the carboxylic acid. |

| C-O stretch | 1200-1300 | Medium | Carbon-oxygen single bond stretching. |

| O-H bend | 920-950 | Medium, Broad | Out-of-plane bending of the O-H group. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, along with characteristic fragment ions.

Mass Spectrum of trans-1,4-Cyclohexanedicarboxylic acid [7]

| m/z | Relative Intensity (%) | Possible Fragment |

| 172 | Low | [M]⁺ |

| 154 | 22.8 | [M - H₂O]⁺ |

| 126 | 53.5 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |

| 108 | 41.4 | [M - 2COOH]⁺ |

| 81 | 100.0 | [C₆H₉]⁺ |

| 80 | 27.2 | [C₆H₈]⁺ |

| 67 | 18.5 | [C₅H₇]⁺ |

| 54 | 16.5 | [C₄H₆]⁺ |

| 41 | 24.4 | [C₃H₅]⁺ |

| 39 | 16.5 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set up a standard one-pulse proton experiment.

-

Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Set up a standard proton-decoupled carbon experiment.

-

Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Spatula

-

Mortar and pestle (for KBr method)

-

Potassium bromide (KBr), IR grade (for KBr method)

Procedure (ATR Method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Clean the ATR crystal thoroughly after the measurement.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Process the spectrum as described in the ATR method.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an EI source (e.g., as part of a GC-MS system or with a direct insertion probe)

-

Volatile solvent (if using GC-MS)

-

Capillary vials

Procedure (Direct Insertion Probe):

-

Sample Preparation:

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrument Setup:

-

Insert the probe into the ion source of the mass spectrometer.

-

Evacuate the probe inlet.

-

Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).[8]

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire mass spectra over the desired mass range (e.g., m/z 40-400) as the sample evaporates.

-

-

Data Processing:

-

Average the scans across the evaporation profile to obtain a representative mass spectrum.

-

Identify the molecular ion and major fragment ions.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR spectrum [chemicalbook.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic Properties of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals